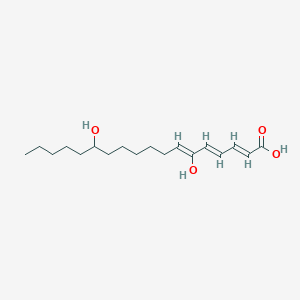

6,13-Dihydroxyoctadecatrienoic acid

Description

Properties

CAS No. |

121107-95-7 |

|---|---|

Molecular Formula |

C18H30O4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(2E,4E,6Z)-6,13-dihydroxyoctadeca-2,4,6-trienoic acid |

InChI |

InChI=1S/C18H30O4/c1-2-3-6-11-16(19)12-7-4-5-8-13-17(20)14-9-10-15-18(21)22/h9-10,13-16,19-20H,2-8,11-12H2,1H3,(H,21,22)/b14-9+,15-10+,17-13- |

InChI Key |

FOVPQOUBUVRIGY-UHFFFAOYSA-N |

SMILES |

CCCCCC(CCCCCC=C(C=CC=CC(=O)O)O)O |

Isomeric SMILES |

CCCCCC(CCCCC/C=C(/C=C/C=C/C(=O)O)\O)O |

Canonical SMILES |

CCCCCC(CCCCCC=C(C=CC=CC(=O)O)O)O |

Synonyms |

6,13-diHOT 6,13-dihydroxyoctadecatrienoic acid 6,13-dihydroxyoctadecatrienoic acid, (R-(R*,S*-(E,E,E)))-isomer 6,13-dihydroxyoctadecatrienoic acid, (S-(R*,R*-(E,E,E)))-isomer 6,13-dihydroxyoctadecatrienoic acid, (S-(R*,R*-(E,E,Z)))-isome |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Effects

- Mechanism : 13-HODE exhibits anti-inflammatory properties by modulating the activity of cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the inflammatory response. It is primarily produced from linoleic acid by these enzymes, with COX-2 preferentially generating 13(S)-HODE .

- Case Study : In a study involving human monocytes, 13-HODE was shown to activate peroxisome proliferator-activated receptors (PPARs), leading to the transcription of anti-inflammatory genes .

2. Lipid Metabolism Regulation

- Impact on Lipoprotein Secretion : Research indicates that 13-HODE influences the assembly and secretion of triacylglycerol-rich lipoproteins in intestinal cells. When CaCo-2 cells were treated with 13-HODE, there was a significant reduction in the secretion of triacylglycerol compared to cells treated with linoleic acid alone .

- Table: Comparative Effects on Lipid Secretion

| Treatment | Triacylglycerol Secretion (mg) | ApoB Mass (mg) |

|---|---|---|

| Linoleic Acid | 50 | 20 |

| 13-HODE | 30 | 10 |

| Linoleic + 13-HODE | 25 | 15 |

Therapeutic Potential

1. Cardiovascular Health

- Role in Atherosclerosis : The oxidized forms of fatty acids, including 13-HODE, are implicated in the pathogenesis of atherosclerosis. They may contribute to endothelial dysfunction and inflammation within blood vessels .

- Case Study : A study demonstrated that elevated levels of oxidized lipids, including 13-HODE, correlate with increased risk markers for cardiovascular diseases.

2. Cancer Research

- Tumor Growth Modulation : Some studies suggest that 13-HODE may have both pro-apoptotic and anti-apoptotic effects depending on the cellular context. For instance, it can inhibit cancer cell proliferation while promoting apoptosis in certain types of cancer cells .

- Table: Effects on Cancer Cell Lines

| Cell Line | Effect of 13-HODE | Mechanism |

|---|---|---|

| HT-29 (Colon Cancer) | Inhibition of growth | Induction of apoptosis |

| MCF7 (Breast Cancer) | Proliferation enhancement | PPAR activation |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

- Hydroxyl Group Positions: 6,13-diHOT: Hydroxyl groups at C6 and C13 positions. 9,16-DiHOTrE: Hydroxyl groups at C9 and C16 positions, derived from alpha-linolenic acid (ALA, 18:3n-3) via soybean LOX or human 15-LOX-2 . Dihydroxyoctadecadienoic acid (DiHODE): Contains two hydroxyl groups on an 18-carbon chain with two double bonds (e.g., 9,10-DiHOME) .

Parent Fatty Acids :

Enzymatic Pathways and Substrate Specificity

Stereochemical Complexity and Isomerism

- 6,13-diHOT : Produces four isomers due to cis-trans isomerization at the C9 double bond. These are separable via reverse-phase (RP) and straight-phase (SP) HPLC .

- 9,16-DiHOTrE : Four stereoisomers arise from R/S configurations at C9 and C16, as well as double bond geometry (e.g., 10E,12E vs. 10E,12Z) .

- Trihydroxyoctadecenoic acid: Contains three hydroxyl groups (e.g., 9,12,13-TriHOME), adding further stereochemical complexity .

Analytical Differentiation

- Mass Spectrometry :

- Chromatography :

- RP-HPLC retention times vary: 9,16-DiHOTrE elutes earlier (11 min) compared to 6,13-diHOT (10.9 min) due to polarity differences .

Preparation Methods

Lipoxygenase-Mediated Hydroxylation

Lipoxygenases (LOXs) are pivotal in the regio- and stereoselective hydroxylation of polyunsaturated fatty acids. For instance, 13(S)-hydroxyoctadecadienoic acid (13-HODE) is produced via the action of 15-lipoxygenase on linoleic acid, abstracting a hydrogen atom at carbon 13 to form a conjugated diene radical, which subsequently reacts with molecular oxygen. By analogy, 6,13-DiHODE could theoretically arise through sequential LOX activity.

-

Dual LOX Activity : A hypothetical pathway involves initial 5-lipoxygenase (5-LOX) activity to introduce a hydroxyl group at position 6, followed by 15-LOX-mediated hydroxylation at position 13. This mirrors the production of dihydroxy metabolites in platelet and leukocyte systems.

-

Substrate Specificity : Linoleic acid (18:2n-6) or γ-linolenic acid (18:3n-6) could serve as substrates. The regioselectivity of LOXs is influenced by the substrate’s double-bond positioning; for example, 15-LOX prefers fatty acids with a 1,4-pentadiene structure.

Table 1: Enzymatic Conditions for HODE Synthesis

| Enzyme | Substrate | Position Oxidized | Yield (%) | Reference |

|---|---|---|---|---|

| 15-Lipoxygenase | Linoleic acid | 13(S)-HODE | 50–70 | |

| Recombinant Hydratase | α-Linolenic acid | 13-HODE | 50 |

Microbial Biotransformation

Recombinant Bacterial Systems

Permeabilized Escherichia coli cells expressing Lactobacillus acidophilus hydratase have been optimized for 13-HODE production from α-linolenic acid under conditions of pH 6.0, 40°C, and 7.5% methanol, achieving a conversion yield of 50%. Adapting this system for 6,13-DiHODE synthesis would require co-expression of a 6-hydratase or sequential fermentation steps.

Fungal Oxidative Pathways

Aspergillus niger and Penicillium chrysogenum are known to oxidize fatty acids via cytochrome P450 enzymes. For example, A. niger converts linoleic acid to 9(S)-HODE with 85% enantiomeric excess. Engineering these strains to express dual hydroxylases could enable 6,13-DiHODE production.

Chemical Synthesis Strategies

Enamine-Mediated Coupling

The patent US5502226A outlines a process for ω-hydroxy acid synthesis using enamine intermediates. Adapting this method for 6,13-DiHODE involves:

-

Enamine Formation : Reacting a C6-ketone with pyrrolidine to form an enamine.

-

Alkylation : Coupling with a C13-electrophile (e.g., alkyl halide).

-

Hydrolysis : Acidic quenching and refluxing to yield the diketone intermediate.

-

Reduction : Selective reduction of ketones to hydroxyl groups using NaBH4 or catalytic hydrogenation.

Critical Reaction Conditions :

Table 2: Chemical Synthesis Optimization

| Step | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Enamine formation | Pyrrolidine | 2 | 90 |

| Alkylation | C13-alkyl bromide | 6 | 75 |

| Hydrolysis | HCl (2 N) | 3 | 85 |

Challenges and Innovations

Regioselectivity and Stereocontrol

Achieving precise hydroxylation at both C6 and C13 remains a significant hurdle. Enzymatic methods offer stereocontrol but require cofactor regeneration (e.g., NADPH for P450 systems). Chemical routes, while scalable, often produce racemic mixtures necessitating chiral chromatography.

Q & A

Q. How can researchers systematically evaluate the quality of primary literature on this compound?

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.